molecular formula C10H11BrFN B1519564 2-(3-Bromo-5-fluorophenyl)pyrrolidine CAS No. 1094510-56-1

2-(3-Bromo-5-fluorophenyl)pyrrolidine

Cat. No. B1519564
CAS RN: 1094510-56-1
M. Wt: 244.1 g/mol
InChI Key: JEKYNEMKKWJZOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(3-Bromo-5-fluorophenyl)pyrrolidine” is an organic compound with the molecular formula C10H11BrFN . It has a molecular weight of 244.11 . The compound is a liquid .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrrolidine ring bound to a phenyl group, which is substituted at the 3rd position with a bromine atom and at the 5th position with a fluorine atom .


Physical And Chemical Properties Analysis

“this compound” has a density of 1.5±0.1 g/cm3, a boiling point of 315.3±32.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It also has a molar refractivity of 54.1±0.3 cm3 .

Scientific Research Applications

2-(3-Bromo-5-fluorophenyl)pyrrolidine has a variety of scientific research applications, including use in the synthesis of other compounds, as a reagent for organic reactions, and as a catalyst for asymmetric synthesis. It has also been used in the synthesis of peptides, peptidomimetics, and other biologically active compounds.

Advantages and Limitations for Lab Experiments

2-(3-Bromo-5-fluorophenyl)pyrrolidine has several advantages when used in laboratory experiments. It is relatively inexpensive and easy to obtain, and can be used in a variety of organic reactions. It is also highly stable, with a long shelf life. However, it is not suitable for use in reactions involving strong acids or bases, and it is not soluble in water.

Future Directions

Future research on 2-(3-Bromo-5-fluorophenyl)pyrrolidine could focus on further exploring its potential biochemical and physiological effects, as well as its potential applications in drug design and synthesis. Other potential areas of research could include its use as a catalyst for other organic reactions, as well as its potential use as a reagent for the synthesis of other compounds. Additionally, research could be conducted to explore the effects of different reaction conditions on the synthesis of this compound.

properties

IUPAC Name

2-(3-bromo-5-fluorophenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrFN/c11-8-4-7(5-9(12)6-8)10-2-1-3-13-10/h4-6,10,13H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEKYNEMKKWJZOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC(=CC(=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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